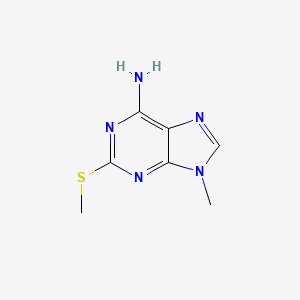
Lithium(1+) ion pyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion pyridine-3-sulfinate is a chemical compound with the molecular formula C5H5NO2SLi. It is a lithium salt of pyridine-3-sulfinate, which is a derivative of pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion pyridine-3-sulfinate typically involves the reaction of pyridine-3-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:
C5H5NO2S+LiOH→C5H5NO2SLi+H2O
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion pyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-sulfonate.
Reduction: It can be reduced to form pyridine-3-sulfinic acid.
Substitution: The lithium ion can be substituted with other cations, such as sodium or potassium.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and other metal salts for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include pyridine-3-sulfonate, pyridine-3-sulfinic acid, and various metal sulfinates, depending on the specific reaction and reagents used .
Scientific Research Applications
Lithium(1+) ion pyridine-3-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of lithium(1+) ion pyridine-3-sulfinate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The lithium ion can also influence cellular signaling pathways, such as those involving inositol monophosphatase and glycogen synthase kinase-3, which are known targets of lithium in the treatment of bipolar disorder .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium(1+) ion pyridine-3-sulfinate include other lithium salts of sulfinic acids, such as lithium(1+) ion benzenesulfinate and lithium(1+) ion toluenesulfinate. These compounds share similar chemical properties and reactivity patterns .
Uniqueness
This compound is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C5H4LiNO2S |
|---|---|
Molecular Weight |
149.1 g/mol |
IUPAC Name |
lithium;pyridine-3-sulfinate |
InChI |
InChI=1S/C5H5NO2S.Li/c7-9(8)5-2-1-3-6-4-5;/h1-4H,(H,7,8);/q;+1/p-1 |
InChI Key |
DBNMCEPKXWLFIL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=CN=C1)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



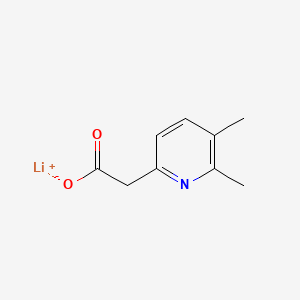
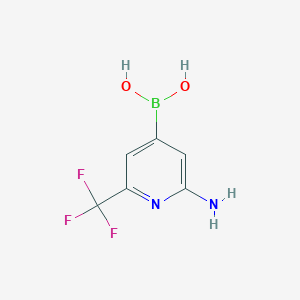
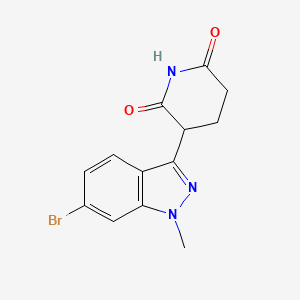
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
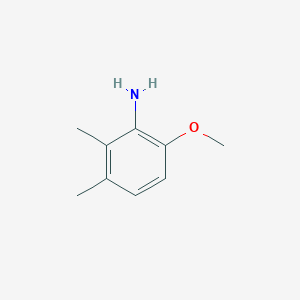
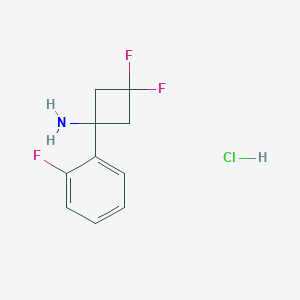
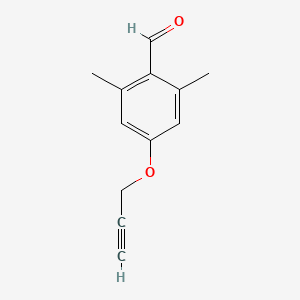
![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
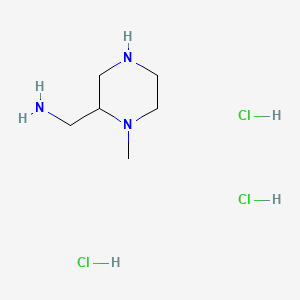
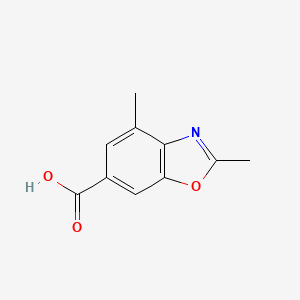

![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)
